

Methyl 3,5-difluorobenzoate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3,5-difluorobenzoate

Cat. No.: B1585985

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An In-Depth Technical Guide to **Methyl 3,5-Difluorobenzoate** for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **methyl 3,5-difluorobenzoate**, a pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality behind its properties and applications, offering field-proven insights into its synthesis, characterization, and strategic utilization. The strategic placement of two fluorine atoms on the aromatic ring imparts unique electronic properties and metabolic stability to derivative compounds, making this reagent a subject of intense interest.

Core Molecular Profile and Physicochemical Properties

Methyl 3,5-difluorobenzoate is a substituted aromatic ester. The electron-withdrawing nature of the two fluorine atoms at the meta positions significantly influences the reactivity of the aromatic ring and the ester functionality. This electronic effect is fundamental to its utility in synthesis, often modifying the regioselectivity of subsequent reactions and enhancing the biological activity of target molecules.

Table 1: Key Identifiers and Chemical Properties

Property	Value	Source
IUPAC Name	methyl 3,5-difluorobenzoate	[1]
CAS Number	216393-55-4	[1][2]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1][3]
Molecular Weight	172.13 g/mol	[1]
Canonical SMILES	<chem>COC(=O)C1=CC(=CC(=C1)F)F</chem>	[1]

| InChI Key | JBEJPGWPXIIQBB-UHFFFAOYSA-N |[1][3] |

The physical properties of the compound are consistent with a small, relatively polar organic molecule, exhibiting a melting point just above standard room temperature.

Table 2: Physical and Spectroscopic Data

Property	Value	Source
Appearance	White crystalline solid or clear, colorless liquid	[2][3]
Melting Point	23-27 °C	[2]
Boiling Point	187-189 °C	[2]
Density	1.265 g/mL at 25 °C	[2]

| Refractive Index (n²⁰/D) | 1.4720-1.4760 |[2][3] |

Synthesis and Purification: A Validated Laboratory Protocol

The most direct and common method for synthesizing **methyl 3,5-difluorobenzoate** is the Fischer esterification of 3,5-difluorobenzoic acid. This acid-catalyzed reaction is an equilibrium

process; therefore, experimental conditions are chosen to drive the reaction towards the product side. Using methanol as both a reagent and a solvent ensures a large excess of the alcohol, effectively shifting the equilibrium according to Le Châtelier's principle.

Experimental Protocol: Fischer Esterification

This protocol describes a robust, self-validating method for laboratory-scale synthesis.

Materials:

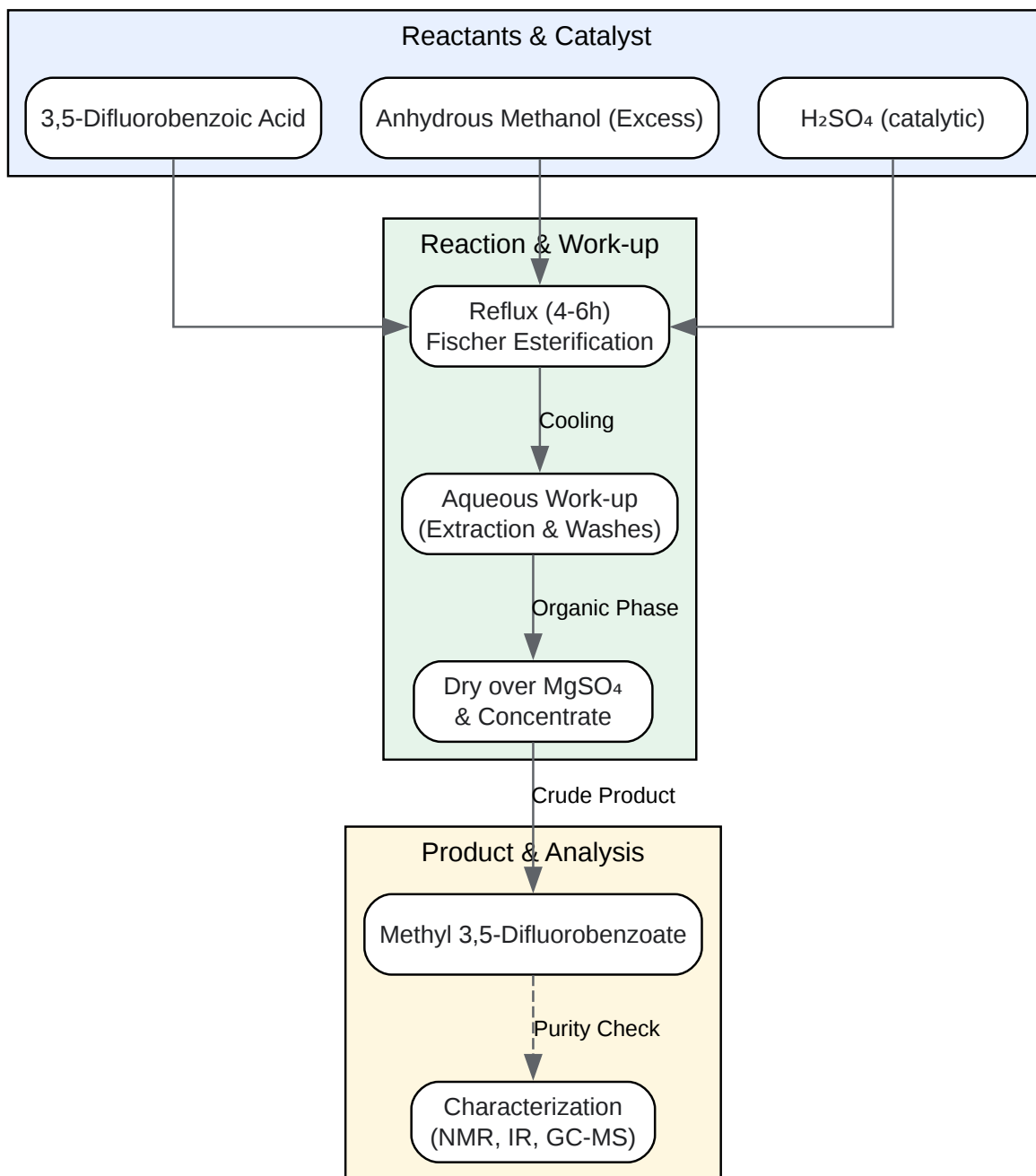
- 3,5-Difluorobenzoic acid (1.0 eq)
- Anhydrous Methanol (20-30 mL per gram of acid)
- Concentrated Sulfuric Acid (H_2SO_4 , catalytic amount, ~3-5 mol%)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Diethyl Ether or Ethyl Acetate

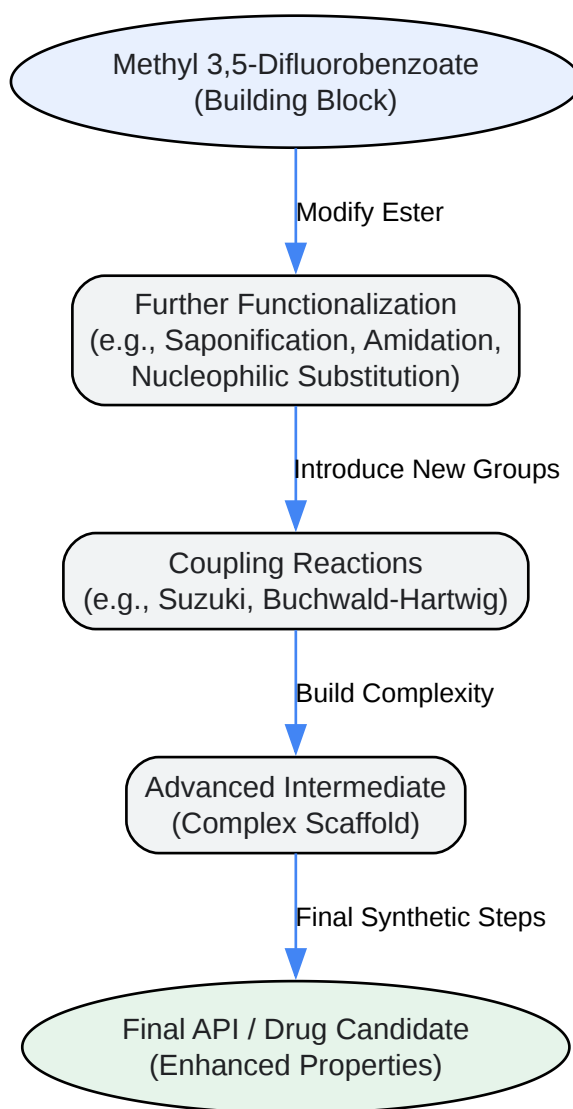
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluorobenzoic acid in anhydrous methanol.
- **Catalyst Addition:** Carefully add the concentrated sulfuric acid dropwise to the stirring solution. The addition is exothermic and should be performed with caution.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
- **Work-up - Quenching and Neutralization:** After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude ester.

- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes). The organic layers contain the desired ester.
- **Washing:** Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and the H₂SO₄ catalyst), water, and finally brine. The bicarbonate wash is critical; perform it until no more CO₂ evolution is observed. This step validates the removal of acidic impurities.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **methyl 3,5-difluorobenzoate**.
- **Purification (Optional):** If required, the product can be further purified by vacuum distillation for a high-purity sample.

Synthesis Workflow Diagram





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References

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- To cite this document: BenchChem. [Methyl 3,5-difluorobenzoate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585985#methyl-3-5-difluorobenzoate-chemical-properties]

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